Cas no 14664-55-2 (4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-)

4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- structure
14664-55-2 structure
Nome del prodotto:4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-
Numero CAS:14664-55-2
MF:C26H26N2OS2
MW:446.627443790436
CID:120560
PubChem ID:53425655

4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-
    • 3-ETHYL-5-[(E,2E)-1-PHENYL-4-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-2-BUTENYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
    • 3-ethyl-5-[1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • (5E)-3-ethyl-5-[(E,4E)-1-phenyl-4-(1,3,3-trimethylindolin-2-ylidene)but-2-enylidene]-2-thioxo-thiazolidin-4-one
    • RHODANINE, 3-ETHYL-5-[1-PHENYL-4-(1,3,3-TRIMETHYL-2-INDOLINYLIDENE)-2-BUTENYLIDENE]-
    • 3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • DTXSID10698937
    • 14664-55-2
    • Inchi: InChI=1S/C26H26N2OS2/c1-5-28-24(29)23(31-25(28)30)19(18-12-7-6-8-13-18)14-11-17-22-26(2,3)20-15-9-10-16-21(20)27(22)4/h6-17H,5H2,1-4H3/b14-11+,22-17+,23-19-
    • Chiave InChI: UMXJEPRTNZRTIW-MHYYXVNDSA-N
    • Sorrisi: CCN1C(=S)S/C(=C(\C2=CC=CC=C2)/C=C/C=C2/N(C)C3=CC=CC=C3C/2(C)C)/C1=O

Proprietà calcolate

  • Massa esatta: 446.14888
  • Massa monoisotopica: 446.149
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 819
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 3
  • XLogP3: 7.2
  • Superficie polare topologica: 80.9A^2

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 541.5°Cat760mmHg
  • Punto di infiammabilità: 281.3°C
  • Indice di rifrazione: 1.696
  • PSA: 23.55
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd